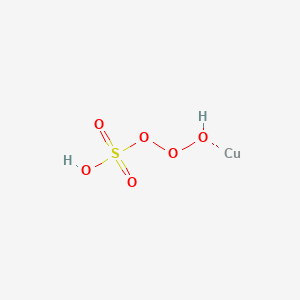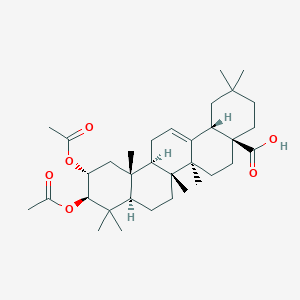
(2alpha,3beta)-2,3-Bis(acetyloxy)-olean-12-en-28-oic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2alpha,3beta)-2,3-Bis(acetyloxy)-olean-12-en-28-oic acid, also known as 2alpha-hydroxy-3beta-acetyloxy-betulic acid, is a pentacyclic triterpenoid compound. It is derived from oleanolic acid and is known for its various biological activities. This compound has been studied for its potential therapeutic applications due to its anti-inflammatory, anti-cancer, and anti-viral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2alpha,3beta)-2,3-Bis(acetyloxy)-olean-12-en-28-oic acid typically involves the acetylation of betulinic acid. The process begins with the extraction of betulinic acid from natural sources such as the bark of Betula species. The extracted betulinic acid is then subjected to acetylation using acetic anhydride in the presence of a catalyst like pyridine. The reaction is carried out under reflux conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reactions are carried out in large reactors. The purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
(2alpha,3beta)-2,3-Bis(acetyloxy)-olean-12-en-28-oic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols. Substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Chemistry: It is used as a precursor for the synthesis of other bioactive triterpenoids.
Biology: The compound exhibits significant anti-inflammatory and anti-cancer activities, making it a valuable tool for biological research.
Medicine: Due to its anti-viral properties, it is being investigated as a potential therapeutic agent for viral infections.
Mechanism of Action
The mechanism of action of (2alpha,3beta)-2,3-Bis(acetyloxy)-olean-12-en-28-oic acid involves its interaction with various molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer progression. The compound also modulates signaling pathways such as the NF-κB pathway, which plays a crucial role in immune response and cell survival .
Comparison with Similar Compounds
Similar Compounds
Betulinic Acid: A precursor to (2alpha,3beta)-2,3-Bis(acetyloxy)-olean-12-en-28-oic acid, known for its anti-cancer properties.
Oleanolic Acid: Another pentacyclic triterpenoid with similar biological activities.
Ursolic Acid: A compound with structural similarities and comparable therapeutic potential.
Uniqueness
This compound is unique due to its dual acetoxy groups, which enhance its biological activity and make it a versatile compound for various applications. Its ability to undergo multiple chemical reactions and form diverse derivatives further adds to its uniqueness .
Properties
CAS No. |
6089-92-5 |
|---|---|
Molecular Formula |
C34H52O6 |
Molecular Weight |
556.8 g/mol |
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-10,11-diacetyloxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C34H52O6/c1-20(35)39-24-19-31(7)25(30(5,6)27(24)40-21(2)36)12-13-33(9)26(31)11-10-22-23-18-29(3,4)14-16-34(23,28(37)38)17-15-32(22,33)8/h10,23-27H,11-19H2,1-9H3,(H,37,38)/t23-,24+,25-,26+,27-,31-,32+,33+,34-/m0/s1 |
InChI Key |
BZDICYRSPZNHNV-LULZRBEKSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1C[C@]2([C@@H](CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)C([C@H]1OC(=O)C)(C)C)C |
Canonical SMILES |
CC(=O)OC1CC2(C(CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C(=O)O)C)C)C(C1OC(=O)C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


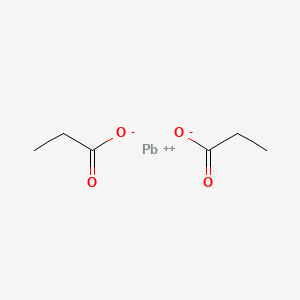
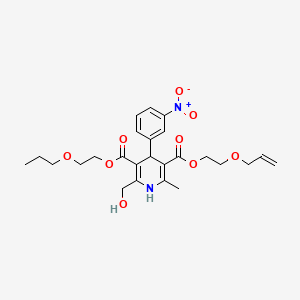
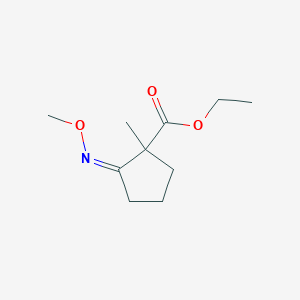

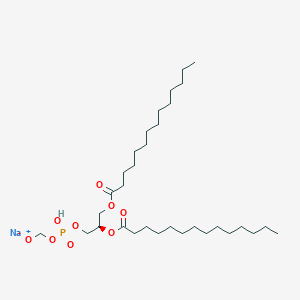
![[1-(4-bromo-2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B13794854.png)
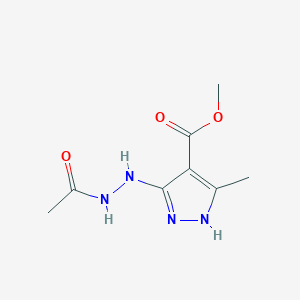
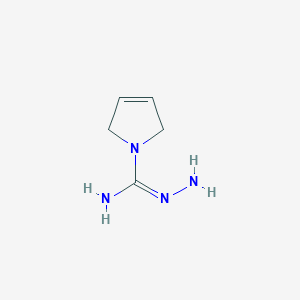

![2-Butanone, 3-[methyl(1-methylethyl)amino]-](/img/structure/B13794885.png)
![Benzenamine, 4-[2-(2,3-dihydro-1,3,3-trimethyl-1H-indol-2-yl)ethenyl]-N,N-dimethyl-](/img/structure/B13794892.png)
![2-([6-(Trifluoromethyl)pyridin-3-YL]methyl)-1,2,3,4-tetrahydropyrazino[1,2-A]indole](/img/structure/B13794894.png)
